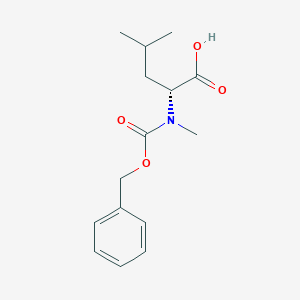

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, also known as Boc-Met-Leu-Ala-OH, is a peptide used in scientific research for its various biochemical and physiological effects. It is a derivative of L-leucine, an essential amino acid, and is commonly used as a building block for the synthesis of other peptides.

Scientific Research Applications

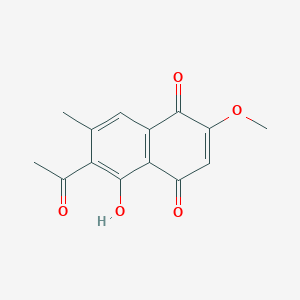

Stereoselective Synthesis Applications : A study by Giordano et al. (1999) focuses on the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, an important amino acid in antitumor antibiotics like bleomycin A2. This synthesis has implications for understanding the structure and function of marine toxins such as janolusimide (Giordano, Spinella, & Sodano, 1999).

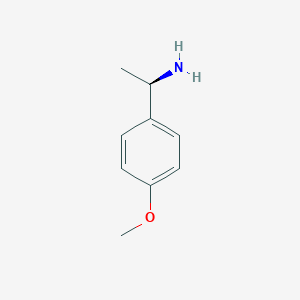

Asymmetric Synthesis of β-Leucine : Davies et al. (2011) demonstrated the asymmetric synthesis of β-leucine using lithium amides, showcasing the potential of this compound in the synthesis of biologically significant amino acids (Davies, Fletcher, & Roberts, 2011).

Ab Initio Studies on Carboxylic Acids : Research by Nagy et al. (1994) involved ab initio studies of simple carboxylic acids, including benzoic acid derivatives, in the gas phase. This research contributes to a deeper understanding of the structural and electronic properties of such compounds (Nagy, Smith, Alagona, & Ghio, 1994).

Chemical Synthesis and Inhibitor Studies : A study by Piper et al. (1982) involved the synthesis of related compounds to investigate their role as inhibitors in folate metabolism, offering insights into the therapeutic potential of these compounds (Piper, Montgomery, Sirotnak, & Chello, 1982).

Pharmacokinetics Studies : Xu et al. (2020) conducted a study on the pharmacokinetics of a related benzoic acid derivative, contributing to the understanding of its behavior in biological systems (Xu, Ying, Wang, Zhang, Ying, & Yang, 2020).

Future Directions

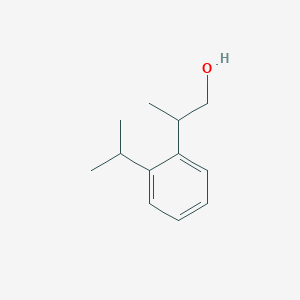

Amino acid methyl esters, such as “®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid”, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . Therefore, the future directions of this compound could involve its use in these areas.

Mechanism of Action

Biochemical Pathways

More research is needed to determine the downstream effects of this compound .

Pharmacokinetics

Some physicochemical properties that may influence its pharmacokinetics have been reported :

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP1A2 inhibitor : No

- CYP2C19 inhibitor : No

- CYP2C9 inhibitor : No

- CYP2D6 inhibitor : No

- CYP3A4 inhibitor : No

Action Environment

Properties

IUPAC Name |

(2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXSGOBGRXNJLM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)